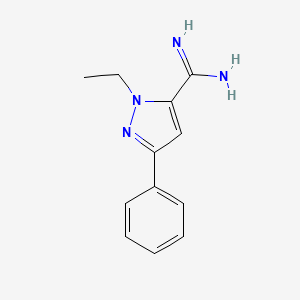

1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

Description

Properties

IUPAC Name |

2-ethyl-5-phenylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-16-11(12(13)14)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUNDLWRZJIFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of 1-Ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

The synthesis of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide is typically achieved through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. Recent advancements have highlighted various synthetic routes that enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown to improve reaction times and reduce by-products .

Biological Activities

The biological activities of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide are extensive, with research indicating significant potential in the following areas:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide. For instance, compounds derived from this structure have demonstrated efficacy against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus, exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives possess anti-inflammatory effects. A study showed that related compounds could significantly reduce edema in carrageenan-induced models, suggesting potential use in treating inflammatory diseases .

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have garnered attention in agricultural applications. For example, some derivatives exhibited high mortality rates against pests like Aphis fabae, making them candidates for developing new agrochemicals .

Data Tables

Here are summarized findings from various studies regarding the biological activities of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide and its derivatives:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, it was found that certain modifications to the phenyl group significantly enhanced activity against gram-positive bacteria. The study concluded that structural variations play a crucial role in determining the efficacy of these compounds against specific pathogens .

Case Study 2: Insecticidal Application

A series of bioassays were conducted on new pyrazole derivatives where one compound showed promising results against Aphis fabae. The compound's structure was optimized to improve its insecticidal properties, leading to a substantial increase in mortality rates compared to traditional insecticides like imidacloprid .

Mechanism of Action

The mechanism by which 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide exerts its effects involves interaction with various molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound differs from analogs in two key aspects:

Ring Saturation : Unlike 4,5-dihydro-1H-pyrazole derivatives (e.g., compounds in ), which have a partially saturated pyrazole ring, 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide retains full aromaticity. This imparts rigidity, influencing π-π stacking interactions and metabolic stability .

Substituent Diversity :

- Position 1 : The ethyl group contrasts with substituents like benzyl or hydroxyalkyl groups in other carboximidamide derivatives. Ethyl’s smaller size may reduce steric hindrance during synthesis or target binding.

- Position 3 : A phenyl group distinguishes it from analogs with electron-withdrawing (e.g., nitro in compound 9, ) or electron-donating (e.g., methoxy in compound 1, ) substituents, altering electronic properties .

Functional Group Comparison

- Carboximidamide vs. Carbohydrazide: describes 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide, where the carboximidamide is replaced by a carbohydrazide (-CONHNH₂).

Physical and Chemical Properties

Substituent effects on key properties can be inferred:

Note: Data inferred from substituent trends; experimental values are scarce in provided evidence.

Biological Activity

1-Ethyl-3-phenyl-1H-pyrazole-5-carboximidamide is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their medicinal properties and serve as scaffolds in drug design. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. The structural modifications in pyrazole compounds can significantly influence their biological profiles.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, demonstrate significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. A series of pyrazole derivatives were tested against various bacterial strains, revealing that modifications in the amide linkage enhanced their activity against pathogens such as E. coli and S. aureus. Specifically, compounds with aliphatic amide structures demonstrated superior antimicrobial efficacy .

3. Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored in several studies. For instance, a compound similar to 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide exhibited significant antiproliferative activity against cancer cell lines with IC50 values comparable to established chemotherapeutics .

The biological activities of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazoles have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators .

- Antioxidant Properties : Some studies suggest that pyrazoles possess antioxidant capabilities, which can mitigate oxidative stress and inflammation .

Case Studies and Research Findings

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated or Carbonyl Precursors

The leading method for substituted pyrazoles involves the cyclocondensation reaction between an appropriate hydrazine (acting as a bidentate nucleophile) and α,β-unsaturated carbonyl compounds or their derivatives. For example, Katritzky et al. reported regioselective condensation of α-benzotriazolylenones with phenylhydrazines to produce 1-substituted-3-phenyl pyrazoles with yields ranging from 50% to 94%.

This method benefits from the acidic proton at the α-position, allowing further functionalization at the 4-position of the pyrazole ring, facilitating access to tetrasubstituted pyrazoles.

1,3-Dipolar Cycloaddition Using Diazocarbonyl Compounds

He et al. demonstrated the synthesis of pyrazoles via 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl in the presence of triethylamine and zinc triflate catalyst, yielding the pyrazole ring in 89% yield.

Gioiello and co-workers described a one-pot synthesis of pyrazole-5-carboxylates by similar 1,3-dipolar cycloaddition of ethyl diazoacetate, which is a useful approach for accessing pyrazole carboxylate esters, precursors to carboximidamides.

Preparation of 1-Ethyl-3-phenyl-1H-pyrazole-5-carboximidamide: Stepwise Methodology

The synthesis of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide typically involves the following key steps:

Detailed Preparation Procedures and Research Findings

Synthesis of Pyrazole-5-Carboxylate Esters

The pyrazole-5-carboxylate ester is a pivotal intermediate. The cycloaddition of ethyl diazoacetate with phenyl-substituted alkynes or hydrazine condensation with α-benzotriazolylenones provides access to these esters in good yields (65–89%).

Typical reaction conditions include the use of triethylamine as base and zinc triflate as catalyst, often in organic solvents like acetonitrile or diethyl ether under mild heating or room temperature.

Hydrolysis to Pyrazole-5-Carboxylic Acid

Hydrolysis of ethyl pyrazole-5-carboxylates to the corresponding acids is efficiently achieved using sodium hydroxide in methanol at room temperature for 2 hours, followed by acidification to pH ~3, extraction, and purification. This step yields the acid in about 93% yield.

This method is preferred due to mild conditions and high yield, avoiding harsh acidic hydrolysis.

Amidination to Form Carboximidamide

The conversion of the pyrazole-5-carboxylic acid to the carboximidamide is typically done via amidination reactions. One reported approach involves reaction of pyrazole-3-carbonitriles with hydrogen sulfide in the presence of triethylamine and pyridine to yield carbothioamide derivatives, which can be converted to amidines.

Amidination reactions proceed under mild conditions (room temperature, 2 hours), with yields around 80–88%. The reaction progress is monitored by thin-layer chromatography (TLC).

Alternative and Advanced Methods

Oxidation reactions using potassium persulfate in acidic media have been reported for related pyrazole derivatives to facilitate ring formation and functionalization, with yields around 75–80%.

Novel methods involving simultaneous oxidation and acid chloride formation have been developed to streamline the preparation of pyrazole carboxylic acid derivatives, increasing safety and reducing environmental impact.

Summary Table of Key Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, and how can reaction efficiency be optimized?

A multi-step synthesis is typically employed, starting with pyrazole carboxylate derivatives. For example, ethyl pyrazole-3-carboxylate intermediates can undergo nucleophilic substitution to introduce the ethyl group, followed by conversion to the carboximidamide via reaction with ammonia or ammonium chloride under reflux conditions. Optimization includes using catalysts like triethylamine (for coupling reactions) and controlling reaction temperatures (e.g., 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .

Example Protocol :

- Step 1: Ethylation of pyrazole-3-carboxylate using ethyl iodide and K₂CO₃ in DMF.

- Step 2: Conversion to carboximidamide via NH₄Cl in ethanol under reflux.

- Key parameters: Monitor reaction progress by TLC; isolate via vacuum filtration.

Q. How should researchers approach the spectroscopic characterization of this compound?

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, analogous pyrazole derivatives require:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is critical. Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement, optimizing parameters like R-factor (<5%) and thermal displacement parameters. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks (e.g., π-π stacking between phenyl groups) .

Refinement Table :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (all data) | 0.045 |

| CCDC deposition | To be assigned |

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

Combine computational and experimental approaches:

- Molecular Docking : Use AutoDock Vina to predict binding affinities (e.g., to enzyme active sites).

- In Vitro Assays : Test against target proteins (e.g., kinases) with IC₅₀ determination.

- SAR Insights : Modifying the phenyl or ethyl groups alters hydrophobicity and binding interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Common issues arise from assay variability (e.g., cell line differences) or impurities (>95% purity required). Solutions include:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C).

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) .

Methodological Notes

- Software Tools : SHELXL (crystallography), Mercury (visualization), AutoDock (docking).

- Data Integrity : Cross-validate spectral and crystallographic data with peer-reviewed literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.